4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide
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Overview
Description
4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination and Chlorination: The initial step involves the selective bromination and chlorination of a benzene ring to introduce the bromine and chlorine atoms at the desired positions.
Sulfonation: The next step is the sulfonation of the benzene ring to introduce the sulfonamide group. This is typically achieved using sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the methoxy and sulfonamide groups.
Scientific Research Applications
4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
- 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonyl chloride
Uniqueness
The uniqueness of 4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the methoxy groups, enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClNO4S/c1-11-8-17(14(19)10-13(11)18)25(21,22)20-7-6-12-4-5-15(23-2)16(9-12)24-3/h4-5,8-10,20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVBNKXVYFSCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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